Propyl 3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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Overview
Description
PROPYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common method involves the Friedländer condensation, which is a well-known reaction for constructing quinoline derivatives . This reaction involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Another approach is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is particularly useful for introducing various substituents onto the quinoline ring, allowing for the synthesis of a wide range of derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above-mentioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
PROPYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
PROPYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of PROPYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-phenylquinoline share a similar quinoline core but differ in their substituents and functional groups.
Thienoquinoline Derivatives: Compounds like thieno[3,2-b]quinoline and thieno[2,3-b]quinoline have similar thienoquinoline cores but differ in their substitution patterns.
Uniqueness
PROPYL 3-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2O2S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
propyl 3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C22H24N2O2S/c1-3-12-26-22(25)20-19(23)18-17(14-10-8-13(2)9-11-14)15-6-4-5-7-16(15)24-21(18)27-20/h8-11H,3-7,12,23H2,1-2H3 |
InChI Key |
OXCYBLQRMLSKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CC=C(C=C4)C)N |
Origin of Product |
United States |
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